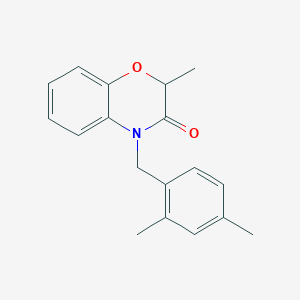

4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

4-[(2,4-dimethylphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12-8-9-15(13(2)10-12)11-19-16-6-4-5-7-17(16)21-14(3)18(19)20/h4-10,14H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSSFSSSSNHWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylbenzylamine and 2-methyl-2H-1,4-benzoxazin-3(4H)-one as the primary starting materials.

Condensation Reaction: The 2,4-dimethylbenzylamine undergoes a condensation reaction with 2-methyl-2H-1,4-benzoxazin-3(4H)-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Substitution Reactions

The benzoxazine ring and its substituents enable nucleophilic and electrophilic substitution reactions. Key examples include:

Smiles Rearrangement

A novel synthetic route via Smiles rearrangement involves reacting substituted 2-chlorophenols with amines to form benzoxazinones . For example, 4-benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one (structurally analogous to the target compound) was synthesized through:

-

Condensation of 2,4-dimethylbenzylamine with 2-chloroacetyl chloride.

Reaction Conditions:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | ClCH₂COCl, K₂CO₃, CH₃CN | Intermediate chloroacetamide | 85% |

| 2 | K₂CO₃, DMF, reflux | Cyclized benzoxazinone | 78% |

Triazole Functionalization

The benzoxazine core can undergo Huisgen 1,3-dipolar cycloaddition ("click chemistry") with azides to introduce 1,2,3-triazole groups . For instance:

-

Reaction of 6-amino-2H-benzo[b] oxazin-3(4H)-one with 3-ethynylbenzoic acid forms an alkyne intermediate.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-modified derivatives .

Example Reaction Data :

| Compound | Substituent | Purity | HR-MS (m/z) |

|---|---|---|---|

| e4 | 2-cyano-5-fluorobenzyl | 97.1% | 469.1412 ([M+H]⁺) |

| e16 | 4-fluorobenzyl | 98.3% | 439.1287 ([M+H]⁺) |

Oxidation

Benzoxazinones with methyl groups can undergo oxidation to form carboxylated derivatives. For example, 2-methyl-2H-1,4-benzoxazin-3(4H)-one oxidizes to yield hydroxylated products under acidic KMnO₄ conditions .

Reduction

LiAlH₄ reduces the carbonyl group in benzoxazinones to secondary alcohols, as demonstrated in derivatives like 2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one .

Biological Activity-Driven Modifications

Structural modifications to enhance bioactivity often involve:

-

Amide Coupling: Reaction with carboxylic acids (e.g., 3-ethynylbenzoic acid) using HATU/DIPEA to form bioactive amides .

-

Alkylation: Benzyl chloride or substituted benzyl halides introduce alkyl groups at the N-position of the benzoxazine ring .

Synthetic Protocol :

-

Condensation: 6-Amino-benzoxazinone + 3-ethynylbenzoic acid → Alkyne intermediate (HATU, DIPEA, DMF).

-

Cycloaddition: Intermediate + azide → Triazole derivative (CuSO₄, sodium ascorbate).

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block in Organic Synthesis:

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Polymer Production:

Due to its chemical properties, 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is utilized in the production of advanced materials, including polymers and coatings. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Biological Applications

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For example, studies have shown effective inhibition against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.016 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. This indicates its potential utility in oncology as a therapeutic agent.

Medicinal Chemistry

Drug Development:

The compound is being explored for its therapeutic applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of diseases such as cancer and microbial infections.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Interaction: It may inhibit or activate enzymes involved in critical biochemical pathways.

- Receptor Modulation: The compound can modulate receptor activities to influence cellular signaling.

- Gene Expression Alteration: It affects gene expression related to its biological activities.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial efficacy of this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antibiotics based on this compound. -

Anticancer Research:

In a recent investigation into its anticancer properties, researchers found that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Industry Applications

Advanced Materials:

In industrial settings, this compound is used in producing specialty materials such as adhesives and coatings. Its unique chemical structure contributes to the durability and performance of these products.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzoxazinones include substituents at positions 2, 4, 6, and 7 of the benzoxazinone core. These modifications influence solubility, stability, and biological activity.

- DIBOA vs. Target Compound : DIBOA’s dihydroxy groups enhance reactivity but reduce stability in soil due to adsorption . The target compound’s hydrophobic 2,4-dimethylbenzyl group may improve soil persistence and membrane permeability.

- DIMBOA vs. Target Compound: DIMBOA’s 7-methoxy group stabilizes the molecule against hydrolysis .

- 4-Acetyl-2-ethyl Derivative : The acetyl group increases antifungal activity compared to simpler alkyl substituents . The target compound’s aromatic substituent may enhance interactions with microbial enzymes.

Biological Activity

4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine family. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.35 g/mol. The compound features a benzoxazine ring structure that contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Antifungal Activity

The compound also exhibited antifungal activity against Candida species. In vitro assays revealed that it inhibited fungal growth effectively at higher concentrations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities that influence cellular signaling.

- Gene Expression Alteration : The compound affects gene expression related to cell proliferation and apoptosis.

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of this compound:

- Antioxidant Activity : The compound demonstrated significant free radical scavenging ability in DPPH assays.

- Tyrosinase Inhibition : It showed potential as a tyrosinase inhibitor, which may have implications for treating hyperpigmentation disorders.

- Cytotoxicity : Studies indicated selective cytotoxic effects on cancer cells compared to normal cells.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinones?

Benzoxazinones are typically synthesized via reductive cyclization of substituted nitro precursors or condensation reactions. For example, reductive cyclization of methyl α-(o-nitrophenoxy)-α-methoxyacetates followed by demethylation with BBr₃ or BCl₃ yields hydroxamic acid derivatives . Modifications at the benzyl or methyl substituents (e.g., 2,4-dimethylbenzyl) often involve alkylation or Friedel–Crafts acylation under controlled conditions. Reaction optimization may require inert atmospheres and catalysts like Pd for cross-coupling steps .

Q. Which spectroscopic methods are critical for characterizing benzoxazinone derivatives?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry (e.g., coupling constants for aromatic protons or methyl groups) .

- GC/MS or LC-MS/MS : For molecular ion identification and fragmentation patterns (e.g., m/z 219 for 4-acetyl derivatives) .

- IR : To detect functional groups like carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. What biological activities are associated with benzoxazinones?

Benzoxazinones exhibit phytotoxic, antifungal, antimicrobial, and insecticidal properties. For example, DIBOA and DIMBOA (structurally related compounds) show allelopathic effects in plants, inhibiting weed growth via disruption of mitochondrial function . Activity varies with substituents; methoxy or halogen groups at C-7 enhance antifungal potency .

Q. How are benzoxazinones biosynthesized in plants?

The enzyme 2-hydroxy-1,4-benzoxazin-3-one monooxygenase (EC 1.14.14.110) catalyzes the oxidation of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one to DIBOA in grasses like maize. This pathway involves cytochrome P450-mediated hydroxylation and glycosylation for storage in vacuoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize benzoxazinone derivatives for target-specific bioactivity?

SAR studies focus on substituent effects:

- C-2 and C-4 alkyl groups : Enhance lipophilicity and membrane penetration (e.g., 2-methyl improves antifungal activity against Fusarium spp.) .

- C-7 substituents : Methoxy or halogen groups increase phytotoxicity by stabilizing reactive intermediates during degradation . Computational docking and in vitro enzyme inhibition assays (e.g., acetylcholinesterase for insecticidal activity) guide rational design .

Q. What are the key challenges in analyzing benzoxazinone degradation products in environmental samples?

Degradation products like benzoxazolinones (e.g., MBOA) require sensitive detection due to low environmental concentrations. Advanced LC-MS/MS with MRM (multiple reaction monitoring) improves quantification, while isotopic labeling (e.g., ¹³C-DIMBOA) tracks degradation kinetics in soil . Matrix effects from humic acids may necessitate solid-phase extraction (SPE) cleanup .

Q. How do benzoxazinones interact with non-target organisms in agroecosystems?

While toxic to pests, benzoxazinones may affect beneficial soil microbes or pollinators. Ecotoxicological assays (e.g., Daphnia magna immobilization tests) and microbiome sequencing reveal dose-dependent impacts. Sublethal effects on earthworm reproduction have been observed at >10 ppm concentrations .

Q. What strategies resolve structural isomers in benzoxazinone derivatives during synthesis?

Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR distinguishes regioisomers (e.g., 6- vs. 7-methyl substitution) . X-ray crystallography of intermediates (e.g., 7-chloro-4-phenethyl derivatives) provides definitive stereochemical assignments .

Methodological Tables

Table 1: Key Synthetic Routes for Benzoxazinones

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Reductive cyclization | Pd/C, H₂, EtOAc, RT | 70–85 | |

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75 | |

| BBr₃ demethylation | CH₂Cl₂, −78°C to RT | >90 |

Table 2: Bioactivity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.